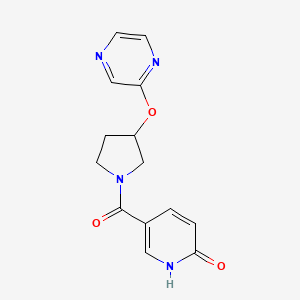

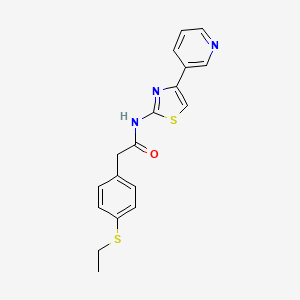

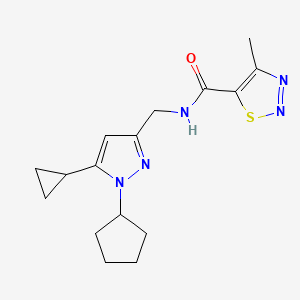

5-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one" is a heterocyclic compound that appears to be related to various pharmacologically active structures. The presence of pyrazine and pyridine rings suggests potential biological activity, and the compound's structure may be amenable to coordination with metals, as seen in related compounds used in coordination chemistry .

Synthesis Analysis

The synthesis of related pyrazine and pyridine derivatives has been demonstrated through cycloaddition reactions and subsequent condensation steps. For instance, cycloaddition of pyridine N-imine with alkynoates followed by condensation with hydrazine provides access to pyrazolo[1,5-a]pyridin-3-yl pyridazinones . Although the exact synthesis of "5-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one" is not detailed, similar synthetic strategies could potentially be employed.

Molecular Structure Analysis

The molecular structure of compounds related to "5-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one" often involves coordination with metals. For example, cadmium(II) coordination polymers have been synthesized using a multidentate N-donor ligand that includes pyridine and pyrazine moieties . These structures exhibit various dimensionalities and topologies, indicating that the compound may also form complex architectures when reacted with suitable metal ions.

Chemical Reactions Analysis

The chemical reactivity of the compound is likely to be influenced by the presence of the pyrazine and pyridine rings, as well as the pyrrolidine moiety. In related research, pyrazine and pyridine derivatives have been used to synthesize multidimensional coordination complexes with transition metals, which suggests that "5-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one" could also participate in such reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "5-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one" are not explicitly provided, related compounds exhibit interesting properties such as thermal stability and photoluminescence . These properties are often investigated in the solid state and can be significant for applications in materials science and coordination chemistry.

Scientific Research Applications

Synthesis and Derivative Formation

Pyrrole Derivatives Synthesis : Pyrrole derivatives, like 5H-pyrrolo[2,1-d][1,2,5]triazepine, are synthesized from pyrrole. This process involves reactions with various compounds, including those with similar structures to 5-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one. These derivatives have potential applications in various fields due to their unique chemical properties (Menges et al., 2013).

Novel Compound Formation : Research shows the synthesis of novel compounds like 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine. These compounds, similar in structure to 5-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one, exhibit significant properties that can be studied for various scientific applications, including their thermodynamic and NLO properties (Halim & Ibrahim, 2022).

Structural and Mechanistic Studies

Pyrrole, Pyrazine, and Pyridine Formation : Studies explore the formation mechanisms of pyrroles, pyrazines, and pyridines in non-enzymic browning reactions. Understanding these mechanisms is crucial for applications in food chemistry and related fields (Milić & Piletić, 1984).

1H-Pyrazolo[3,4-b]pyridines Applications : The review of 1H-pyrazolo[3,4-b]pyridines, compounds structurally related to 5-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one, covers their synthesis and biomedical applications. These compounds have been found to have potential applications in the medical and pharmaceutical fields (Donaire-Arias et al., 2022).

Biological and Medicinal Applications

Antimicrobial and Antitumor Activities : Pyrazolo[3,4-b]pyridine derivatives have been studied for their antibacterial, antifungal, and antitumor activities. These studies highlight the potential of compounds with similar structures in developing new antimicrobial and cancer treatment drugs (El-Borai et al., 2012).

Carboxylic Acid-Pyridine Supramolecular Synthon : The study of carboxylic acid-pyridine supramolecular synthons in the crystal structures of pyrazinecarboxylic acids is crucial for understanding the interactions and potential applications of these compounds in crystal engineering strategies (Vishweshwar et al., 2002).

properties

IUPAC Name |

5-(3-pyrazin-2-yloxypyrrolidine-1-carbonyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c19-12-2-1-10(7-17-12)14(20)18-6-3-11(9-18)21-13-8-15-4-5-16-13/h1-2,4-5,7-8,11H,3,6,9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKJWLYIMFONQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CNC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

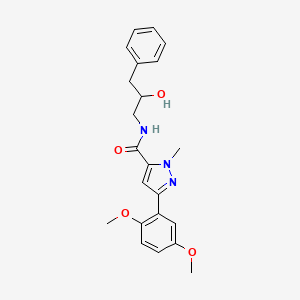

![4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2514611.png)

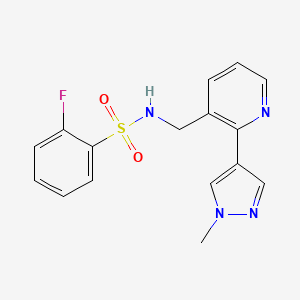

![[(4-Bromo-3-methylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B2514626.png)

![3-[1-(2-Methylpropyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2514629.png)